(1S,2R)-2-Amino-1,2-diphenylethanol

Catalog No.
S668328
CAS No.
23364-44-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Amino-1,2-diphenylethanol

CAS Number

23364-44-5

Product Name

(1S,2R)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1S,2R)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1

InChI Key

GEJJWYZZKKKSEV-KGLIPLIRSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Synonyms

(1S,2R)-1,2-Diphenyl-2-aminoethanol; (+)-ADPE; (1R,2S)-2-Hydroxy-1,2-diphenylethylamine

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N

Catalyst Precursor

One key application of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is as a precursor for the preparation of vanadium(V) Schiff base complexes. These complexes act as catalysts in important reactions like the oxidation of sulfides and olefins. The specific chirality of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol plays a crucial role in determining the catalytic activity and selectivity of the resulting complexes. Source: Sigma-Aldrich:

Chiral Selector in Chromatography

Due to its chirality, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol finds application as a chiral selector in high-performance liquid chromatography (HPLC). It can be immobilized on aminated silica gel, creating a stationary phase capable of separating enantiomers of different racemic mixtures. This technique is crucial in various research fields, including drug discovery and the analysis of chiral pharmaceuticals. Source: Sigma-Aldrich:

Heterogeneous Catalysis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate, leading to the formation of layered zirconium phosphonates. These materials hold promise in heterogeneous catalysis, where reactions occur on the surface of a solid catalyst. This opens avenues for exploring new and efficient catalytic processes with potential applications in various industries. Source: Sigma-Aldrich:

Chiral Auxiliary in Organic Synthesis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can serve as a chiral auxiliary in organic synthesis. It can be used to control the stereochemistry of newly formed bonds during the synthesis of specific molecules. This is particularly valuable in the preparation of homopropargylic alcohols, which are important building blocks in various pharmaceuticals and natural products. Source: Sigma-Aldrich:

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula C14H15NOC_{14}H_{15}NO and a molecular weight of 213.28 g/mol. It is characterized by its two phenyl groups attached to the carbon backbone, which contributes to its unique properties and biological activities. The compound appears as a white to light-yellow crystalline powder and has a melting point ranging from 142 °C to 144 °C .

This compound exhibits optical activity, with specific rotations of [α]25/D+7.0°[α]_{25/D}+7.0° in ethanol, indicating its chiral nature . Its solubility profile shows that it is soluble in organic solvents such as chloroform, ethanol, and methanol, but has limited solubility in water .

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol's mechanism of action as a chiral auxiliary relies on its ability to form a diastereomeric complex with the reaction substrate. The specific interactions between the functional groups of the auxiliary and the substrate dictate the orientation of the approaching nucleophile, leading to the formation of a specific enantiomer in the product molecule [].

Due to its functional groups. Notably, it acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. It can participate in:

  • Schiff Base Formation: Reacting with aldehydes or ketones to form imines.
  • Catalytic Reactions: Being used in the synthesis of vanadium(V) Schiff base complexes which serve as catalysts for oxidation reactions of sulfides and olefins .
  • Heterogeneous Catalysis: When immobilized on silica gel or zirconium phosphate frameworks, it enhances the selectivity and efficiency of various catalytic processes .

The biological significance of (1S,2R)-2-amino-1,2-diphenylethanol is highlighted by its affinity for the N-Methyl-D-aspartate receptor (NMDA), a critical receptor involved in synaptic plasticity and memory function. This property positions it as a potential candidate for neuropharmacological research . Additionally, its chiral nature allows it to be involved in various biological interactions that may lead to therapeutic applications.

Several methods exist for synthesizing (1S,2R)-2-amino-1,2-diphenylethanol:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis can yield this compound with high enantiomeric purity.
  • Reduction Reactions: Starting from ketones or imines derived from phenylacetaldehyde can lead to the formation of this amino alcohol through reduction processes.
  • Enzymatic Synthesis: Enzymes can be employed to catalyze the asymmetric synthesis of this compound from suitable substrates.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

(1S,2R)-2-Amino-1,2-diphenylethanol has diverse applications:

  • Chiral Selector: Used in high-performance liquid chromatography (HPLC) for enantioseparation due to its ability to interact selectively with different enantiomers .
  • Catalyst Development: It serves as a precursor for synthesizing various catalysts used in organic transformations.
  • Pharmaceutical Research: Its interaction with NMDA receptors makes it relevant in developing drugs targeting neurological disorders.

Studies investigating the interactions of (1S,2R)-2-amino-1,2-diphenylethanol with other compounds reveal its potential as a scaffold for designing new drugs. Its ability to selectively bind to receptors suggests that further exploration could yield new therapeutic agents targeting conditions related to synaptic dysfunctions.

(1S,2R)-2-Amino-1,2-diphenylethanol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolC14H15NOC_{14}H_{15}NOEnantiomeric form with opposite chirality; used similarly as a chiral auxiliary.
1,2-Diphenyl-ethanolC14H12OC_{14}H_{12}OLacks amino group; primarily used in organic synthesis without chiral properties.
(S)-PhenylalanineC9H11NO2C_{9}H_{11}NO_2An amino acid that shares phenyl groups; involved in protein synthesis but lacks the diphenyl structure.

The uniqueness of (1S,2R)-2-amino-1,2-diphenylethanol lies in its specific stereochemistry and functional groups that enhance its utility in asymmetric synthesis and biological activity compared to these similar compounds.

XLogP3

1.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2R)-2-Amino-1,2-diphenylethanol

Dates

Modify: 2023-08-15

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